molecular formula C15H11IN2O B12928536 3-(2-iodobenzyl)quinazolin-4(3H)-one CAS No. 923018-88-6

3-(2-iodobenzyl)quinazolin-4(3H)-one

Cat. No.: B12928536
CAS No.: 923018-88-6
M. Wt: 362.16 g/mol
InChI Key: DKLGBFDEJNGITR-UHFFFAOYSA-N
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Description

3-(2-iodobenzyl)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the iodobenzyl group in this compound may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iodobenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 2-iodobenzyl bromide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-iodobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.

    Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(2-iodobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The iodobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorobenzyl)quinazolin-4(3H)-one
  • 3-(2-bromobenzyl)quinazolin-4(3H)-one
  • 3-(2-fluorobenzyl)quinazolin-4(3H)-one

Uniqueness

The presence of the iodine atom in 3-(2-iodobenzyl)quinazolin-4(3H)-one may impart unique reactivity and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.

Properties

CAS No.

923018-88-6

Molecular Formula

C15H11IN2O

Molecular Weight

362.16 g/mol

IUPAC Name

3-[(2-iodophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H11IN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2

InChI Key

DKLGBFDEJNGITR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)I

Origin of Product

United States

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